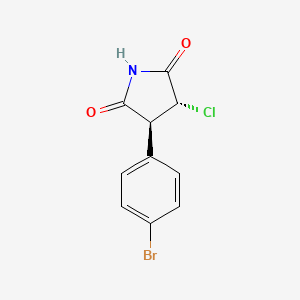
Methyl 2-amino-4,4-dimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4,4-dimethylhexanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of hexanoic acid, featuring an amino group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4-dimethylhexanoate can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with an appropriate alkyl halide under basic conditions. The resulting product is then subjected to hydrolysis and esterification to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis techniques. These methods typically employ recyclable chiral auxiliaries and nickel complexes to ensure high yield and purity . The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amino esters .
Aplicaciones Científicas De Investigación
Methyl 2-amino-4,4-dimethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a precursor for drug development, especially in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism by which Methyl 2-amino-4,4-dimethylhexanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative that can participate in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-4,4,4-trifluorobutanoic acid: This compound is similar in structure but contains a trifluoromethyl group instead of a dimethyl group.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent, this compound shares structural similarities with Methyl 2-amino-4,4-dimethylhexanoate.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
methyl 2-amino-4,4-dimethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-9(2,3)6-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3 |
Clave InChI |
IVHVSZVXDZRCLV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




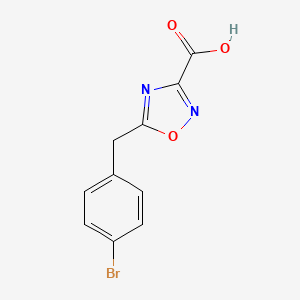
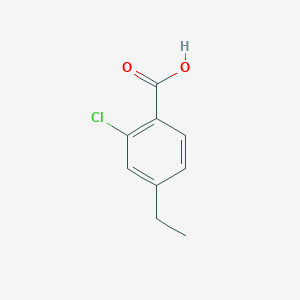
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
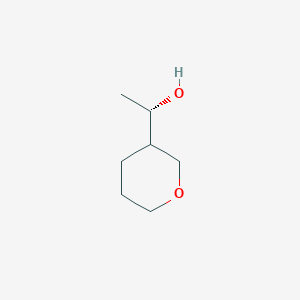
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
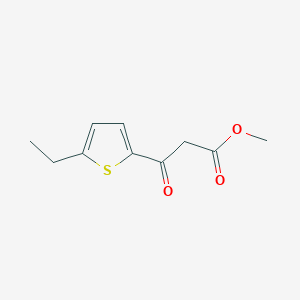

![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
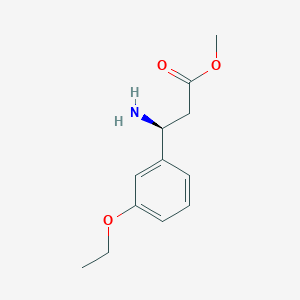
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)
